BenchChemオンラインストアへようこそ!

mTOR/HDAC-IN-1

cancer leukemia mTOR

WHY CHOOSE mTOR/HDAC-IN-1: This first-in-class bifunctional inhibitor uniquely enables simultaneous blockade of mTOR signaling and HDAC-mediated epigenetic regulation in a single molecule, with low nanomolar potency (mTOR IC50=0.49 nM; HDAC1 IC50=0.91 nM). It elicits antiproliferative effects that cannot be recapitulated by single-target agents (MLN-0128 or SAHA) or their combination. Its HDAC1/8-selective profile (HDAC6 IC50=86 nM; HDAC11 >1000 nM) allows researchers to dissect class I HDAC biology with minimal confounding pan-HDAC effects. An essential tool compound for oncology crosstalk, resistance modeling, and polypharmacology research.

Molecular Formula C23H23N11O3
Molecular Weight 501.5 g/mol
Cat. No. B12426766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamemTOR/HDAC-IN-1
Molecular FormulaC23H23N11O3
Molecular Weight501.5 g/mol
Structural Identifiers
SMILESC1CN(CCC1CN2C3=NC=NC(=C3C(=N2)C4=CC5=C(C=C4)OC(=N5)N)N)C6=NC=C(C=N6)C(=O)NO
InChIInChI=1S/C23H23N11O3/c24-19-17-18(13-1-2-16-15(7-13)30-22(25)37-16)31-34(20(17)29-11-28-19)10-12-3-5-33(6-4-12)23-26-8-14(9-27-23)21(35)32-36/h1-2,7-9,11-12,36H,3-6,10H2,(H2,25,30)(H,32,35)(H2,24,28,29)
InChIKeyVPTVCYOEECUFBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





mTOR/HDAC-IN-1: Potent and Selective Dual mTOR/HDAC Inhibitor for Cancer Research Procurement


mTOR/HDAC-IN-1 (also known as Compound 50) is a first-in-class, selective dual inhibitor of mammalian target of rapamycin (mTOR) and histone deacetylase (HDAC) [1]. It exhibits low nanomolar potency against mTOR (IC50 = 0.49 nM) and HDAC1 (IC50 = 0.91 nM) in enzymatic assays, and demonstrates significant antiproliferative activity across multiple cancer cell lines [1]. As a bifunctional agent that simultaneously modulates kinase signaling and epigenetic regulation, mTOR/HDAC-IN-1 is a valuable tool compound for elucidating the crosstalk between these two critical oncogenic pathways and for evaluating polypharmacological strategies in preclinical oncology research [1].

Why Single-Target Inhibitors and Alternative Dual mTOR/HDAC Agents Cannot Substitute for mTOR/HDAC-IN-1


Substituting mTOR/HDAC-IN-1 with a single-target mTOR inhibitor (e.g., MLN-0128) or HDAC inhibitor (e.g., SAHA) fails to replicate its dual mechanism of action and corresponding cellular efficacy [1]. In direct comparative studies, the combination of single agents does not achieve the same level of pathway suppression as the bifunctional molecule, which concurrently inhibits mTOR signaling and HDAC catalytic activity [1]. Furthermore, alternative dual mTOR/HDAC inhibitors exhibit distinct selectivity fingerprints and potency profiles; for instance, HDACs/mTOR Inhibitor 1 shows lower potency against mTOR (IC50 = 1.2 nM) compared to mTOR/HDAC-IN-1 (IC50 = 0.49 nM) , while mTOR/HDAC6-IN-1 is significantly less potent against mTOR (IC50 = 133.7 nM) and targets a different HDAC isoform . These quantitative differences in target engagement translate to variable antiproliferative and cellular signaling outcomes, underscoring the necessity for compound-specific selection in experimental design.

mTOR/HDAC-IN-1: Quantitative Differentiation Evidence for Scientific Selection


Enhanced Antiproliferative Activity in Leukemia Cells vs. Single-Target Comparators

In a direct head-to-head comparison in MV4-11 acute myeloid leukemia cells, mTOR/HDAC-IN-1 (Compound 50) exhibited significantly greater antiproliferative activity (IC50 = 1.74 μM) than the single-target mTOR inhibitor MLN-0128 (IC50 = 5.84 μM) or the pan-HDAC inhibitor SAHA (IC50 = 8.44 μM) [1]. This demonstrates that the bifunctional molecule provides superior cellular efficacy compared to individual pathway inhibition in this hematologic malignancy model.

cancer leukemia mTOR HDAC dual inhibitor

Distinct HDAC Isoform Selectivity Profile Differentiates from Pan-HDAC Inhibitors

mTOR/HDAC-IN-1 demonstrates a unique selectivity fingerprint across HDAC isoforms, with IC50 values of 0.91 nM (HDAC1), 27 nM (HDAC8), 86 nM (HDAC6), and >1000 nM (HDAC11) [1]. This profile contrasts with pan-HDAC inhibitors like SAHA, which broadly inhibit class I and II HDACs with low nanomolar potency, and with isoform-selective inhibitors that target only HDAC6. The compound's relative sparing of HDAC6 and HDAC11 may mitigate certain adverse effects associated with pan-HDAC inhibition [1].

HDAC selectivity epigenetics cancer

Superior mTOR Potency Compared to Other Dual mTOR/HDAC Inhibitors

Cross-study comparison of dual mTOR/HDAC inhibitors reveals that mTOR/HDAC-IN-1 exhibits the highest potency against mTOR among this emerging class. Its mTOR IC50 of 0.49 nM is approximately 2.4-fold lower (more potent) than HDACs/mTOR Inhibitor 1 (mTOR IC50 = 1.2 nM) [1] and 273-fold lower than mTOR/HDAC6-IN-1 (mTOR IC50 = 133.7 nM) . While HDACs/mTOR Inhibitor 1 shows greater potency against HDAC1 (IC50 = 0.19 nM), its reduced mTOR activity may alter the balance of pathway inhibition.

mTOR HDAC dual inhibitor potency

Validated Dual Target Engagement in Cellular Context

Western blot analysis in MV4-11 cells confirms that mTOR/HDAC-IN-1 (0.3–3.0 μM, 6 h) simultaneously modulates both intended pathways in a concentration-dependent manner [1]. Treatment resulted in decreased phosphorylation of mTOR downstream effectors S6 (Ser235/236) and AKT (Ser473), while increasing acetylation of histone H3 (K9) and α-tubulin (Lys40), which are direct markers of HDAC inhibition. This dual cellular pharmacodynamic response is not achievable with single-target agents and validates the bifunctional mechanism.

target engagement Western blot mTOR signaling HDAC activity

Optimal Research Applications for mTOR/HDAC-IN-1 Based on Quantitative Differentiation


Elucidating mTOR-HDAC Crosstalk in Hematologic Malignancies

The demonstrated superior antiproliferative activity in MV4-11 leukemia cells (IC50 = 1.74 μM vs. 5.84 μM for MLN-0128 and 8.44 μM for SAHA) [1] positions mTOR/HDAC-IN-1 as an ideal tool compound for dissecting the cooperative role of mTOR signaling and HDAC-mediated epigenetic regulation in acute myeloid leukemia and other hematologic cancers. Its validated dual cellular target engagement enables researchers to correlate pathway-specific pharmacodynamic markers (p-S6, p-AKT, Ac-H3) with phenotypic outcomes [1].

Investigating Isoform-Specific HDAC Contributions in Cancer

The compound's unique HDAC isoform selectivity profile (HDAC1 IC50 = 0.91 nM, HDAC8 IC50 = 27 nM, HDAC6 IC50 = 86 nM, HDAC11 > 1000 nM) [1] makes it suitable for studies aimed at delineating the biological functions of class I versus class II HDACs in tumor models. Unlike pan-HDAC inhibitors, mTOR/HDAC-IN-1 allows researchers to observe phenotypes driven primarily by HDAC1/8 inhibition, potentially reducing confounding effects from broad HDAC suppression.

Evaluating Polypharmacological Strategies to Overcome Drug Resistance

As the first disclosed mTOR/HDAC dual inhibitor with documented selectivity [1], mTOR/HDAC-IN-1 serves as a foundational reference molecule for investigating whether simultaneous kinase and epigenetic targeting can circumvent resistance mechanisms that emerge during single-agent mTOR or HDAC inhibitor therapy. Its favorable in vitro performance [1] supports its use in resistance modeling and combination screening studies.

Quote Request

Request a Quote for mTOR/HDAC-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.